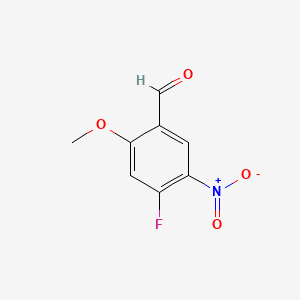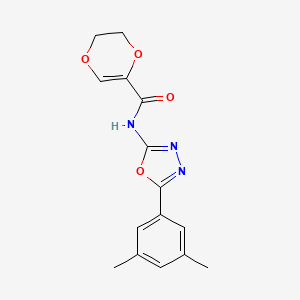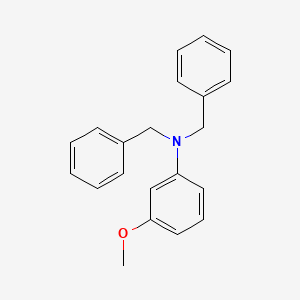
N,N-dibenzyl-3-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibenzyl-3-methoxyaniline: is an organic compound with the molecular formula C21H21NO. It is a derivative of aniline, where the nitrogen atom is substituted with two benzyl groups and the aromatic ring is substituted with a methoxy group at the meta position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method to synthesize N,N-dibenzyl-3-methoxyaniline involves the reaction of N-benzylideneaniline with benzyl bromide in the presence of a catalyst such as dibutyl tin dichloride and dibutyl stannane. The reaction is typically carried out in a solvent like tetrahydrofuran, and hexamethylphosphoric triamide is used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography may be employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: N,N-dibenzyl-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents such as bromine or chlorine can be employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
N,N-dibenzyl-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N,N-dibenzyl-3-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
- N,N-dibenzyl-3-methylaniline
- N,N-dibenzyl-3-chloroaniline
- N,N-dibenzyl-3-fluoroaniline
Comparison: N,N-dibenzyl-3-methoxyaniline is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The methoxy group also influences the compound’s solubility and interaction with biological targets .
Propiedades
Número CAS |
56511-50-3 |
|---|---|
Fórmula molecular |
C21H21NO |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
N,N-dibenzyl-3-methoxyaniline |
InChI |
InChI=1S/C21H21NO/c1-23-21-14-8-13-20(15-21)22(16-18-9-4-2-5-10-18)17-19-11-6-3-7-12-19/h2-15H,16-17H2,1H3 |
Clave InChI |
OLUUWUQSWGIWHV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose](/img/structure/B14124245.png)
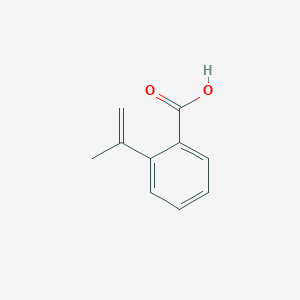
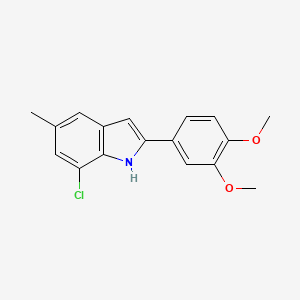



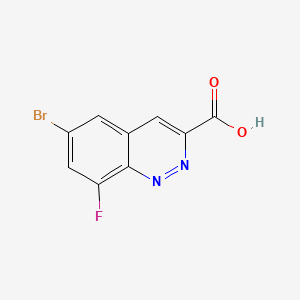
![N-[(Z)-[(E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-enylidene]amino]-4-fluoroaniline](/img/structure/B14124312.png)
![2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3h-pyrrolo[2,3-d]pyrimidine hydrate](/img/structure/B14124313.png)

![N-(4-fluoro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124318.png)
![ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate](/img/structure/B14124319.png)
